molecular formula C7H12O4 B8356531 Oxalic acid, ethyl propyl ester

Oxalic acid, ethyl propyl ester

Cat. No.: B8356531
M. Wt: 160.17 g/mol
InChI Key: SBFKVBBOQOUNTE-UHFFFAOYSA-N
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Description

Oxalic acid, ethyl propyl ester (IUPAC: ethyl propyl oxalate) is a dialkyl ester derived from oxalic acid (HOOC–COOH), where one carboxylic acid group is esterified with ethanol (ethyl group) and the other with propanol (propyl group). Its structure is (CH₂CH₃)OOC–COO(CH₂CH₂CH₃). This compound belongs to the class of oxalic acid esters, which are characterized by their dual esterification and varying alkyl chain lengths.

Oxalic acid esters are typically synthesized via esterification reactions between oxalic acid and alcohols or through transesterification. They are used in industrial applications (e.g., plasticizers, surfactants) and occur naturally in microbial metabolites or plant extracts .

Scientific Research Applications

Pharmaceutical Applications

Oxalic acid esters are utilized in the pharmaceutical industry primarily as intermediates for the synthesis of bioactive compounds. For instance, they can be used to produce modified sterols, which are important in hormone synthesis and other biological processes.

Case Study: Synthesis of Sterol Esters

A study demonstrated that heating ergosterol with diethyl oxalate results in the formation of ergosteryl ethyl oxalate, which can be further processed to yield dehydroepiandrosterone (DHEA), a significant steroid hormone. The reaction conditions involved heating at controlled temperatures to facilitate ester interchange without decomposing sensitive components .

Fuel Additives

Oxalic acid, ethyl propyl ester has been investigated as a potential fuel additive due to its oxygenated structure, which can enhance combustion efficiency and reduce emissions.

Case Study: Oxygenated Fuel Composition

A patent describes a new oxygenated fuel system incorporating oxalic acid esters as additives. The formulation aims to improve the combustibility of industrial fuels such as diesel and kerosene while minimizing environmental pollution. The study highlights that the use of these esters can lead to better air-fuel ratios and lower pollutant emissions during combustion processes .

Synthetic Chemistry

In synthetic chemistry, oxalic acid esters serve as versatile intermediates in various reactions. They are often involved in transesterification processes, where they can react with alcohols to form new esters.

Experimental Findings

Research has shown that diazomethane can catalyze the transesterification of oxalic acid esters effectively. In controlled experiments, yields of various esters were analyzed using gas chromatography, demonstrating the compound's utility in synthesizing complex organic molecules .

Environmental Impact

The environmental implications of using oxalic acid esters have also been studied. As biodegradable compounds, they can potentially reduce the ecological footprint associated with traditional petrochemical derivatives.

Research Insights

Studies indicate that oxalic acid derivatives can facilitate the breakdown of pollutants in wastewater treatment processes. Their ability to chelate metal ions may enhance the removal of heavy metals from contaminated water sources .

Data Summary Table

Application AreaDescriptionKey Findings
PharmaceuticalsIntermediates for steroid synthesisEffective in producing ergosteryl derivatives
Fuel AdditivesEnhances combustion efficiencyReduces emissions when added to diesel fuels
Synthetic ChemistryCatalyzes transesterification reactionsHigh yields of new ester products
Environmental ImpactPotential for biodegradabilityAids in heavy metal removal from wastewater

Chemical Reactions Analysis

Ester Interchange Reactions

Oxalic acid esters, including ethyl propyl ester, participate in ester interchange reactions with sterols and steroid compounds . The conditions for these reactions can vary depending on the desired product, whether mixed esters or diesters . These reactions are typically conducted under mild conditions to ensure high yield and minimize decomposition . Catalysts are usually omitted unless product purity is not critical .

The reaction temperature should be sufficiently high to drive off the evolved lower alcohol rapidly, with the evolved alcohol concentration maintained at a low value in the reaction mixture . Several methods can achieve this, including:

  • Maintaining a high vacuum to strip off the lower alcohol as it forms, allowing for a relatively low reaction temperature .

  • Conducting the reaction at atmospheric pressure but at a temperature lower than the boiling point of the lower ester of oxalic acid, yet higher than the boiling point of the evolved lower alcohol .

  • Stripping the evolved lower alcohol by blowing the reaction mixture with a non-reactive gas like nitrogen or CO2 .

Formation of Mixed Esters and Diesters

The reaction between a lower ester of oxalic acid and a higher alcohol can result in mixed esters or symmetrical diesters, influenced by the molar ratios of the reactants . A molar excess of the lower ester favors the formation of the mixed oxalic acid ester . Conversely, when two or more moles of a higher monohydric alcohol per mole of the lower ester are present, and the evolved lower alcohol is efficiently removed, the symmetrical diester becomes the major product .

Use as Fuel or Fuel Additives

Oxalic acid esters have been explored as oxygenated fuels and fuel additives . These esters can effectively substitute current fuel oils, improving combustibility and reducing environmental pollution . For instance, diethy-aceto oxalate, a mixed ester of oxalic acid, is miscible with gasoline, enhancing fuel properties . The methyl ethyl oxalate content can significantly improve the dissolubility of ternary mixed esters in oil .

Hydrolysis of Cyclic Oxalate Esters

Cyclic oxalate esters can undergo hydrolysis, with the reaction rate significantly affected by the number and nature of substituents . Preliminary kinetic studies indicate that most cyclic oxalates hydrolyze much more rapidly than diethyl oxalate .

Transesterification

Oxalic acid esters can undergo diazomethane-catalyzed transesterification in the presence of an alcohol under mild reaction conditions .

Thermal Decomposition

When symmetrical esters of oxalic acid are heated, they decompose to yield products such as carbon monoxide, carbon dioxide, olefins, and formates . The product distribution varies with reaction conditions, especially temperature .

Q & A

Basic Questions

Q. How is oxalic acid, ethyl propyl ester identified in complex biological or chemical mixtures?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) is the primary analytical tool. Key parameters include a polar capillary column (e.g., HP-5MS) and temperature programming (e.g., 50°C to 300°C at 10°C/min). Retention indices and mass spectral libraries (e.g., NIST) are used for identification. For example, in fungal extracts, this ester was detected at 23.81% in Hericium erinaceus and 60.79% in Aspergillus niger extracts, with distinct peaks in chromatograms .

Q. What are the common synthetic routes for this compound?

  • Methodology : The ester is synthesized via acid-catalyzed esterification of oxalic acid with ethyl and propyl alcohols. Ionic liquid catalysts like [HPY][HSO4] are preferred for high yields (>85%) and recyclability. Reaction conditions (e.g., 90°C for 4 hours) and molar ratios (1:2 acid:alcohol) are critical. Post-synthesis purification involves vacuum distillation or silica gel chromatography .

Q. What safety protocols are recommended for handling this compound?

  • Methodology : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation. Storage should be in airtight containers away from oxidizers. Waste disposal must follow EPA guidelines for carboxylic acid esters (CAS-specific protocols apply; see EPA EDD guidelines) .

Advanced Research Questions

Q. How do reaction kinetics and catalyst choice influence the synthesis efficiency of this compound?

  • Methodology : Pseudo-first-order kinetics models are applied to determine activation energy (e.g., 45–60 kJ/mol for ionic liquid catalysts). Factors like catalyst loading (5–10 wt%) and alcohol chain length (ethyl vs. propyl) affect reaction rates. Advanced studies use in-situ FTIR to monitor esterification progress .

Q. What explains discrepancies in reported concentrations of this compound across studies?

  • Methodology : Variability arises from extraction methods (e.g., Soxhlet vs. ultrasonic), solvent polarity, and biological source differences. For example, H. erinaceus yielded 23.81% vs. 60.79% in A. niger due to fungal metabolic diversity. Statistical normalization using internal standards (e.g., deuterated analogs) reduces bias .

Q. How does the ester’s structure affect its volatility and detection in volatile organic compound (VOC) studies?

  • Methodology : The ethyl-propyl chain increases hydrophobicity, reducing volatility compared to methyl esters. Headspace solid-phase microextraction (HS-SPME) with carboxen/polydimethylsiloxane fibers optimizes VOC capture. Quantification challenges include co-elution with similar esters (e.g., isobutyl pentyl oxalate), resolved via tandem MS/MS .

Q. What role does this compound play in antimicrobial activity, and how is this tested experimentally?

  • Methodology : The ester’s bioactivity is assessed via agar diffusion assays against Gram-positive/negative bacteria. For example, it showed synergistic effects with H. erinaceus extracts against Staphylococcus aureus. Minimum inhibitory concentration (MIC) values are determined using broth microdilution (CLSI guidelines) .

Q. How can computational modeling predict the ester’s physicochemical properties for experimental design?

  • Methodology : Density functional theory (DFT) calculates dipole moments, solubility parameters, and partition coefficients (logP). Software like Gaussian or COSMO-RS validates experimental data, aiding solvent selection (e.g., ethyl acetate for extraction) and reaction optimization .

Q. What are the challenges in isolating this compound from multi-component natural extracts?

  • Methodology : Co-elution with structurally similar compounds (e.g., succindialdehyde) complicates isolation. Preparative HPLC with a C18 column and isocratic elution (acetonitrile:water, 70:30) improves resolution. Purity is confirmed via NMR (¹H, ¹³C) and high-resolution MS .

Q. How does the ester interact with lipid bilayers or synthetic membranes in biophysical studies?

  • Methodology : Langmuir-Blodgett troughs measure surface pressure-area isotherms to assess membrane insertion. Fluorescence anisotropy using DPH probes quantifies membrane fluidity changes. Molecular dynamics simulations reveal alkyl chain penetration depth and hydrogen bonding with phospholipids .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Oxalic acid esters differ in alkyl chain length, branching, and substitution patterns. Key comparisons include:

Compound Alkyl Groups Functional Features Key Applications/Findings
Oxalic acid, ethyl propyl ester Ethyl + Propyl Short-chain, linear diester Limited direct data; inferred roles in industrial synthesis
Oxalic acid, allyl hexadecyl ester Allyl + Hexadecyl Long-chain, unsaturated + saturated Detected in GC-MS with RI 2309; industrial relevance
Oxalic acid, isobutyl propyl ester Isobutyl + Propyl Branched + linear Major fungal metabolite (60.79% in Aspergillus niger)
Oxalic acid, pentyl propyl ester Pentyl + Propyl Medium-chain, linear Detected in coffee flowers (1.56% peak area)
Oxalic acid, decyl propyl ester Decyl + Propyl Long-chain + medium-chain Bioactive component in crude oil

Retention Behavior (GC-MS):

  • Shorter alkyl chains (e.g., ethyl, propyl) exhibit lower retention indices and higher volatility. For example, hexanoic acid ethyl ester has RI 1012, while allyl hexadecyl oxalate has RI 2309 .
  • Branching (e.g., isobutyl) increases hydrophobicity and retention time compared to linear analogs .

Physicochemical Properties

  • Volatility/Solubility: Ethyl propyl oxalate, with short alkyl chains, is expected to be more volatile and water-soluble than long-chain esters (e.g., decyl propyl oxalate). This contrasts with esters like oxalic acid, allyl octadecyl ester, which are lipid-soluble and persistent in nonpolar matrices .
  • Stability: Diesters with linear chains (e.g., ethyl propyl) are less thermally stable than branched or aromatic esters due to weaker intermolecular forces .

Research Findings

  • Crude Oil Analysis: Oxalic acid derivatives (0.791% in Surakhani crude oil) include decyl propyl and isobutyl heptadecyl esters, highlighting their natural occurrence in hydrocarbon systems .
  • Fungal Metabolism: Aspergillus niger produces oxalic acid, isobutyl propyl ester as a primary volatile metabolite, underscoring microbial biosynthesis pathways .

Preparation Methods

Transesterification: The Primary Synthetic Pathway

Transesterification emerges as the most documented and efficient method for synthesizing mixed oxalic acid esters, including ethyl propyl derivatives. This approach leverages the reactivity of symmetrical oxalic acid esters (e.g., diethyl or dipropyl oxalate) with alcohols under controlled conditions to yield asymmetrical products.

Reaction Mechanism and Thermodynamic Drivers

The transesterification of diethyl oxalate with propyl alcohol follows a nucleophilic acyl substitution mechanism. The reaction equilibrium is driven by the removal of the displaced alcohol (ethanol), as described in US2693478A . By maintaining a low concentration of ethanol—achieved through vacuum distillation, inert gas purging, or solvent azeotropes—the equilibrium shifts toward the desired ethyl propyl ester. The general reaction is:

Diethyl oxalate+Propyl alcoholEthyl propyl oxalate+Ethanol\text{Diethyl oxalate} + \text{Propyl alcohol} \rightleftharpoons \text{Ethyl propyl oxalate} + \text{Ethanol}

Key thermodynamic parameters include temperature (typically 80–150°C) and pressure (10–100 mmHg) . Elevated temperatures accelerate kinetics, while reduced pressure facilitates ethanol removal, preventing reverse reactions.

ParameterValue
Typical Yield85–92%
Purity (GC-MS)≥98%
Byproduct (Dipropyl)<3%

Direct Esterification: Challenges and Workarounds

Direct esterification of oxalic acid with ethyl and propyl alcohols is theoretically straightforward but fraught with practical challenges, such as di-ester formation and poor selectivity.

Stepwise Esterification Approach

To circumvent these issues, a two-step protocol is employed:

  • Monoester Formation: React oxalic acid with ethanol under acidic conditions to yield monoethyl oxalate.

  • Propyl Esterification: Treat monoethyl oxalate with propyl alcohol, using Dean-Stark apparatus to remove water.

Reaction Equations:

Oxalic acid+EthanolMonoethyl oxalate+H2O\text{Oxalic acid} + \text{Ethanol} \rightarrow \text{Monoethyl oxalate} + \text{H}2\text{O}
Monoethyl oxalate+Propyl alcoholEthyl propyl oxalate+H2O\text{Monoethyl oxalate} + \text{Propyl alcohol} \rightarrow \text{Ethyl propyl oxalate} + \text{H}2\text{O}

Limitations:

  • Low yields (50–65%) due to competing diesterification.

  • Requires stringent pH control to favor monoester formation.

Industrial-Scale Considerations

Continuous-Flow Reactors

Modern facilities adopt continuous-flow systems to enhance efficiency. Key features include:

  • Inline Separation Units: Membrane distillation or molecular sieves to remove ethanol in real-time .

  • Automated Feed Control: Precise stoichiometric adjustment of diethyl oxalate and propyl alcohol.

Comparative Analysis of Synthesis Routes

MethodYieldPurityScalabilityCost Efficiency
TransesterificationHighHighExcellentModerate
Direct EsterificationLowMediumPoorLow

Properties

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

1-O-ethyl 2-O-propyl oxalate

InChI

InChI=1S/C7H12O4/c1-3-5-11-7(9)6(8)10-4-2/h3-5H2,1-2H3

InChI Key

SBFKVBBOQOUNTE-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(=O)OCC

Origin of Product

United States

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